molecular formula C20H27N3O B11039427 N'-cyclohexylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide

N'-cyclohexylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide

Cat. No.: B11039427
M. Wt: 325.4 g/mol
InChI Key: CXSVYNXUSFAHST-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide (let’s call it CTDQCH ) is a mouthful, but its structure reveals its significance. Let’s break it down:

    N’-cyclohexylidene: This part refers to the cyclohexylidene group attached to the nitrogen atom.

    2,2,4,6-tetramethyl-1,2-dihydroquinoline: The core structure consists of a dihydroquinoline ring with four methyl groups at specific positions.

    8-carbohydrazide: The carbohydrazide functional group is attached at position 8.

Preparation Methods

Synthetic Routes:

CTDQCH can be synthesized through several routes. One common method involves the condensation of 2,2,6,6-tetramethyl-4-piperidone (TAA) with hydrazine hydrate to form the corresponding hydrazone. Subsequent high-temperature deoxygenation yields CTDQCH .

Industrial Production:

Industrial production methods may vary, but the synthesis typically involves scaling up the laboratory procedures. Optimization for yield, purity, and safety considerations are crucial.

Chemical Reactions Analysis

CTDQCH participates in various chemical reactions:

    Oxidation: It can undergo selective oxidation reactions. For instance, it can convert primary alcohols to aldehydes without further oxidation to carboxylic acids. Similarly, secondary alcohols can be oxidized to ketones.

    Free Radical Capture: CTDQCH acts as a free radical scavenger.

    Polymer Chemistry: It serves as a radical trap, chain terminator, and anti-aging agent in polymer chemistry.

    Catalyst: In organic synthesis, it catalyzes oxidation reactions of alcohols and polyols.

Scientific Research Applications

CTDQCH finds applications across disciplines:

    Chemistry: As a versatile reagent in organic synthesis.

    Biology: Used as an electron spin label for studying biomolecular structures and reaction mechanisms.

    Food Industry: It contributes to food preservation and stability.

Mechanism of Action

CTDQCH’s mechanism of action involves its radical scavenging properties. It can intercept free radicals, preventing oxidative damage. Its molecular targets and pathways depend on the specific context of use.

Comparison with Similar Compounds

CTDQCH’s uniqueness lies in its combination of cyclohexylidene, tetramethyl-dihydroquinoline, and carbohydrazide moieties. Similar compounds include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which shares some features but lacks the dihydroquinoline ring .

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide

InChI

InChI=1S/C20H27N3O/c1-13-10-16-14(2)12-20(3,4)21-18(16)17(11-13)19(24)23-22-15-8-6-5-7-9-15/h10-12,21H,5-9H2,1-4H3,(H,23,24)

InChI Key

CXSVYNXUSFAHST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)NN=C3CCCCC3)NC(C=C2C)(C)C

Origin of Product

United States

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